Alafosfalin

Catalog No.
S517799
CAS No.
60668-24-8
M.F
C5H13N2O4P
M. Wt
196.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alafosfalin

CAS Number

60668-24-8

Product Name

Alafosfalin

IUPAC Name

[(1R)-1-[[(2S)-2-aminopropanoyl]amino]ethyl]phosphonic acid

Molecular Formula

C5H13N2O4P

Molecular Weight

196.14 g/mol

InChI

InChI=1S/C5H13N2O4P/c1-3(6)5(8)7-4(2)12(9,10)11/h3-4H,6H2,1-2H3,(H,7,8)(H2,9,10,11)/t3-,4+/m0/s1

InChI Key

BHAYDBSYOBONRV-IUYQGCFVSA-N

SMILES

CC(C(=O)NC(C)P(=O)(O)O)N

Solubility

Soluble in DMSO

Synonyms

alafosfalin, alaphosphin, alaphosphin monohydrobromide, alaphosphin, (R-(R*,S*))-isomer, alaphosphin, (S-(R*,R*))-isomer, Ro 03-7008

Canonical SMILES

CC(C(=O)NC(C)P(=O)(O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)P(=O)(O)O)N

Description

The exact mass of the compound Alafosfalin is 196.0613 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biofunctionalization of Textile Materials

    Scientific Field: Material Science

    Methods of Application: The nonwoven fabrics are biofunctionalized with Alafosfalin.

    Results or Outcomes: The nonwovens were subjected to microbial activity tests against colonies of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Antibacterial Agent

Antimicrobial Resistance

Antibacterial Agent in Combination Therapy

Treatment of Carbapenemase-Producing Enterobacterales (CPE)

Treatment of Glycopeptide-Resistant Enterococci

Originally isolated from microbial sources, Alafosfalin has gained interest in scientific research due to its potential as a novel antibiotic []. Studies have shown it to be particularly effective against Gram-negative bacteria like Escherichia coli, a common cause of urinary tract infections [].


Molecular Structure Analysis

Alafosfalin possesses a unique structure containing a phosphonic acid group bonded to an alanine-alanine dipeptide backbone []. This structure is believed to be key to its antibacterial activity [].

  • Key features:
    • Phosphonic acid group: This group is thought to mimic the phosphate group naturally found in bacterial cell walls, allowing Alafosfalin to interfere with cell wall biosynthesis [].
    • Dipeptide backbone: The specific sequence of alanine residues may contribute to the binding of Alafosfalin to its target site within the bacteria [].

Chemical Reactions Analysis

Synthesis:

The detailed synthesis of Alafosfalin is not readily available in scientific literature. However, research suggests it is likely isolated from natural sources, possibly microbial cultures [].

Decomposition:

Information on the specific decomposition pathways of Alafosfalin is limited in currently available scientific research.

Other Relevant Reactions:

A significant area of research on Alafosfalin involves its interaction with other antibiotics, particularly beta-lactams. Studies have shown that Alafosfalin can act synergistically with beta-lactams, enhancing their effectiveness against certain bacterial strains [].

This synergistic effect is believed to be due to Alafosfalin's ability to disrupt the bacterial cell wall, making it more susceptible to the action of beta-lactam antibiotics [].

Balanced Chemical Equation (for illustrative purposes):

While the specific reaction for Alafosfalin's mode of action is not available, the synergistic effect with beta-lactam antibiotics can be broadly represented as:

Alafosfalin (Antibacterial) + Beta-lactam Antibiotic (Antibacterial) --> Enhanced Bacterial Killing


Physical And Chemical Properties Analysis

  • Soluble in water due to the presence of the phosphonic acid group and the peptide backbone [].
  • Relatively stable at physiological temperatures (around human body temperature) due to the strong covalent bonds within its structure [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-4.5

Exact Mass

196.0613

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0M8OM373BS

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

60668-24-8

Wikipedia

Alafosfalin

Dates

Modify: 2023-08-15

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